molecular formula C15H16O3 B2481904 (2S)-3-(4-Phenylphenoxy)propane-1,2-diol CAS No. 178866-11-0

(2S)-3-(4-Phenylphenoxy)propane-1,2-diol

Cat. No.: B2481904
CAS No.: 178866-11-0
M. Wt: 244.29
InChI Key: IMXUYOYYNZMNDM-AWEZNQCLSA-N
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Description

(2S)-3-(4-Phenylphenoxy)propane-1,2-diol is an organic compound that features a phenylphenoxy group attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol typically involves the reaction of a phenylphenol derivative with an epoxide or a diol precursor. The reaction conditions may include the use of a base catalyst and an appropriate solvent to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Phenylphenoxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenylphenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(4-Methylphenoxy)propane-1,2-diol: Similar structure with a methyl group instead of a phenyl group.

    (2S)-3-(4-Chlorophenoxy)propane-1,2-diol: Contains a chlorine atom in place of the phenyl group.

Uniqueness

(2S)-3-(4-Phenylphenoxy)propane-1,2-diol is unique due to its specific phenylphenoxy group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(2S)-3-(4-phenylphenoxy)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-10-14(17)11-18-15-8-6-13(7-9-15)12-4-2-1-3-5-12/h1-9,14,16-17H,10-11H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXUYOYYNZMNDM-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC[C@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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